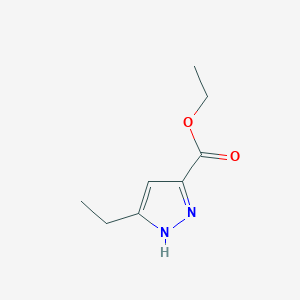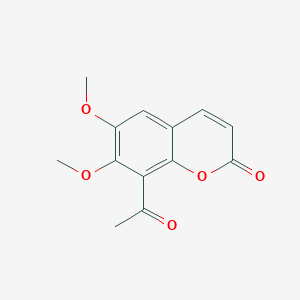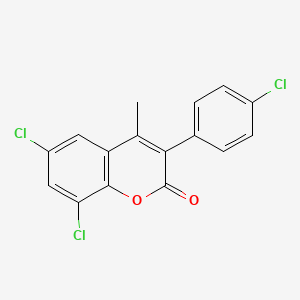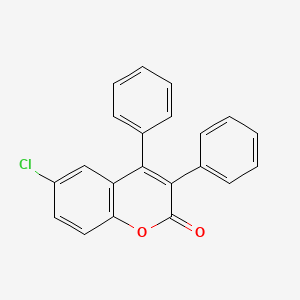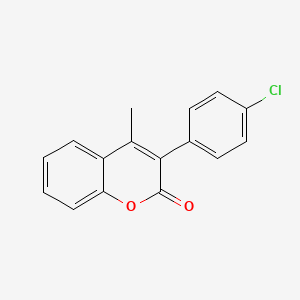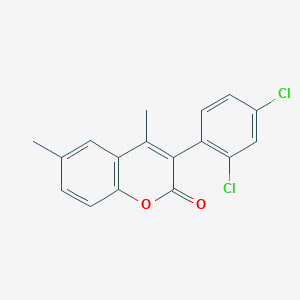![molecular formula C12H11Cl2F3N2O B3041284 (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone CAS No. 266361-80-2](/img/structure/B3041284.png)
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone
概要
説明
作用機序
The mechanism of action of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone involves its interaction with the acetylcholinesterase enzyme. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an increase in its concentration in the synaptic cleft. This results in enhanced cholinergic neurotransmission and improved cognitive function. Additionally, this compound has been shown to have vasodilatory effects on the cardiovascular system, which may be due to its interaction with endothelial nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, leading to improved cognitive function. Additionally, it has been shown to have vasodilatory effects on the cardiovascular system, which may be beneficial for the treatment of hypertension. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone in lab experiments is its high potency and specificity for the acetylcholinesterase enzyme. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. Additionally, its vasodilatory effects on the cardiovascular system make it a potential candidate for the treatment of hypertension. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone. One area of interest is its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Further studies are needed to determine its efficacy and safety in humans. Additionally, its vasodilatory effects on the cardiovascular system make it a potential candidate for the treatment of hypertension, and further studies are needed to determine its effectiveness in this area. Finally, its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases, and further studies are needed to determine its potential in this area.
科学的研究の応用
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone has been used in a range of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer research. It has been shown to have potent inhibitory effects on the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, this compound has been shown to have vasodilatory effects on the cardiovascular system, making it a potential treatment for hypertension. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Safety and Hazards
The Material Safety Data Sheet (MSDS) indicates that this compound may cause eye and skin irritation, and may be harmful if swallowed. It may also cause irritation of the digestive tract and respiratory tract irritation. In case of exposure, the recommended first aid measures include flushing the eyes and skin with water, removing the person from exposure, and seeking medical aid .
特性
IUPAC Name |
(2,6-dichloropyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3N2O/c13-9-5-7(6-10(14)18-9)11(20)19-3-1-8(2-4-19)12(15,16)17/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKWNKOTEBMXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)
